![molecular formula C10H11NO3 B045832 Ethyl 6-acetylpyridine-2-carboxylate CAS No. 114578-70-0](/img/structure/B45832.png)
Ethyl 6-acetylpyridine-2-carboxylate
Overview
Description
Ethyl 6-acetylpyridine-2-carboxylate is a chemical compound with the molecular formula C10H11NO3 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
A novel 6-acetylpyridine-2-carboxylic acid was obtained occasionally during the synthesis of asymmetric ethyl 6-acetylpyridine-2-carboxylate from 2,6-dipiclinic acid .
Molecular Structure Analysis
The molecular weight of Ethyl 6-acetylpyridine-2-carboxylate is 193.2 .
Chemical Reactions Analysis
Two distinctively different types of compounds were prepared by microwave irradiation under solvent-free conditions. One type was mono (imino)pyridine compounds, originating from the Schiff base condensation between a series of aromatic amines and the precursor; another type was 6-acetylpyridine-2-carboxamide compounds, which were the products of amidation reactions between a series of aliphatic amines and the same precursor .
Physical And Chemical Properties Analysis
Ethyl 6-acetylpyridine-2-carboxylate has a molecular weight of 193.20 g/mol .
Scientific Research Applications
Synthesis of Mono (Imino)pyridine Compounds
Ethyl 6-acetylpyridine-2-carboxylate has been used as a precursor in the synthesis of mono (imino)pyridine compounds . These compounds are formed through the Schiff base condensation between a series of aromatic amines and the precursor .
Synthesis of 6-Acetylpyridine-2-Carboxamide Compounds
Another application of Ethyl 6-acetylpyridine-2-carboxylate is in the synthesis of 6-acetylpyridine-2-carboxamide compounds . These compounds are the products of amidation reactions between a series of aliphatic amines and the same precursor .
Microwave-Promoted Reactions
This compound has been used in microwave-promoted reactions under solvent-free conditions . This method of reaction is beneficial as it can increase the efficiency and speed of the reaction process .
Research and Development in Life Sciences
Ethyl 6-acetylpyridine-2-carboxylate is also used in research and development in life sciences . It is provided by specialist distributors serving life science for research use .
Mechanism of Action
The mechanism of action of Ethyl 6-acetylpyridine-2-carboxylate involves two reactions of distinctive types when they reacted with the aromatic amines as precursors, due to different functional groups on the 2-position of pyridine in the molecules: one was Schiff base condensation and the other was an amidation reaction .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-acetylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXIUHSZNHMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468985 | |
Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetylpyridine-2-carboxylate | |
CAS RN |
114578-70-0 | |
Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?
A1: Ethyl 6-acetylpyridine-2-carboxylate possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].
Q2: What types of reactions can Ethyl 6-acetylpyridine-2-carboxylate undergo in organic synthesis?
A2: Ethyl 6-acetylpyridine-2-carboxylate exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].
Q3: The research mentions using microwave irradiation. What is its significance in these reactions?
A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving Ethyl 6-acetylpyridine-2-carboxylate. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].
Q4: What are the potential applications of the cobalt complex derived from Ethyl 6-acetylpyridine-2-carboxylate?
A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from Ethyl 6-acetylpyridine-2-carboxylate demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.
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